Phorate sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

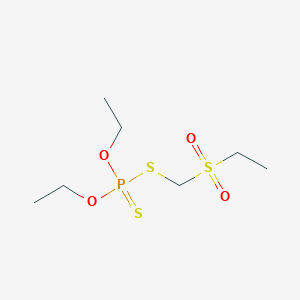

diethoxy-(ethylsulfonylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4PS3/c1-4-10-12(13,11-5-2)14-7-15(8,9)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSNUIHHFTTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042282 | |

| Record name | Phorate sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-04-7 | |

| Record name | Phorate sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorate sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(ethanesulfonyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORATE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20VQB36US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phorate sulfone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate sulfone (CAS No. 2588-04-7) is an organophosphorus compound and a major metabolite of the systemic insecticide and acaricide, phorate.[1] Phorate itself is known for its high toxicity, and its metabolic products, including this compound, often exhibit equal or greater toxicity.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound, intended for a scientific audience.

Chemical Structure and Identifiers

This compound is formed through the oxidation of the thioether group in the parent phorate molecule. The chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | O,O-Diethyl S-[(ethylsulfonyl)methyl] phosphorodithioate | [1] |

| CAS Number | 2588-04-7 | [1] |

| Molecular Formula | C₇H₁₇O₄PS₃ | [1] |

| Molecular Weight | 292.38 g/mol | [1] |

| Synonyms | Thimet sulfone, O,O-Diethyl S-ethylsulfonylmethyl phosphorodithioate | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicokinetics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Pale yellow liquid | [3] |

| Boiling Point | 150 °C at 0.1 Torr | [4] |

| Water Solubility | 859.3 mg/L at 19 °C | [4] |

| Solubility in Organic Solvents | Soluble in most organic solvents, such as acetone and chloroform. | [4] |

Toxicological Properties

Phorate and its metabolites are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[2] this compound is a highly toxic metabolite.[2]

Table 3: Acute Toxicity of Phorate (Parent Compound)

| Route of Exposure | Species | LD50 Value | Reference(s) |

| Oral | Rat | 1.1 - 3.7 mg/kg | [5] |

| Dermal | Rat | 2.5 - 6.2 mg/kg | [5] |

| Inhalation (1-hour) | Rat | 0.06 mg/L | [5] |

Experimental Protocols

Analysis of this compound in Biological Tissues (GC-MS)

This protocol is adapted from a method for the detection of phorate and its metabolites in visceral matrices.[6]

a. Sample Preparation:

-

Homogenize 50 g of tissue sample with an equal amount of anhydrous sodium sulfate to form a slurry.

-

Transfer the slurry to a conical flask and add 50 mL of n-hexane.

-

Heat the mixture on a hot water bath for one hour, then cool and filter.

-

Repeat the extraction of the residue twice with 25 mL of n-hexane and combine the filtrates.

-

The combined hexane extract is then subjected to liquid-liquid extraction with acetonitrile saturated with n-hexane.

-

The acetonitrile layers are combined, diluted with water, and back-extracted with n-hexane.

-

The final hexane extract is concentrated for GC-MS analysis.[6]

b. GC-MS Conditions:

-

Column: DB-1MS nonpolar quartz capillary column

-

Ion Source Temperature: 230°C

-

Transmission Line Temperature: 280°C

-

Detection Mode: Electron Ionization (EI)

Analysis of this compound in Eggs (UPLC-MS/MS)

This protocol is based on a method for the quantification of phorate and its metabolites in eggs.[3]

a. Sample Preparation:

-

Extract a homogenized egg sample with acetonitrile.

-

Perform a cleanup step using a glass funnel plugged with cotton, anhydrous sodium sulfate, and neutral alumina.

-

Elute the analyte with acetonitrile.

-

Evaporate the eluate to dryness and reconstitute the residue in an acetonitrile:water mixture for UPLC-MS/MS analysis.[3]

b. UPLC-MS/MS Conditions:

-

Column: Waters C18 (50 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Acetylcholinesterase Inhibition Assay

This is a general protocol based on the Ellman method, which can be used to assess the inhibitory activity of this compound.

a. Reagents:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine (ATC) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound solution of known concentrations

b. Procedure:

-

In a 96-well plate, add the phosphate buffer, AChE solution, and the this compound solution (or a control).

-

Incubate the mixture to allow for the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATC substrate and DTNB.

-

Measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Compare the activity in the presence of this compound to the control to determine the extent of inhibition.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Phorate

Phorate undergoes oxidative metabolism in biological systems and the environment to form more toxic metabolites, including this compound.[4]

Caption: Metabolic oxidation of phorate to phorate sulfoxide and this compound.

Mechanism of Acetylcholinesterase Inhibition

Organophosphates like this compound act as irreversible inhibitors of acetylcholinesterase by phosphorylating a serine residue in the enzyme's active site.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Synthesis

The primary method for the synthesis of this compound is the oxidation of phorate. While specific, detailed laboratory protocols are not abundant in the literature, a general approach involves the use of a suitable oxidizing agent.

A common method for the oxidation of sulfides to sulfones involves the use of hydrogen peroxide, often in the presence of a catalyst. For the synthesis of this compound, a potential procedure would involve dissolving phorate in a suitable organic solvent and treating it with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst like tungstic acid. The reaction would likely require monitoring by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete conversion of the starting material and the intermediate sulfoxide to the desired sulfone. Purification would then be carried out using column chromatography.

Conclusion

This compound is a significant and highly toxic metabolite of the insecticide phorate. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase. This guide has provided a detailed overview of its chemical and physical properties, toxicological information, and methodologies for its analysis. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. Further research into the specific toxicokinetics and development of antidotes for poisoning by phorate and its metabolites remains an important area of study.

References

- 1. This compound | C7H17O4PS3 | CID 17425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitepress.org [scitepress.org]

- 4. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]

Phorate Sulfone: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate sulfone is a significant metabolite of the organophosphate insecticide and acaricide, phorate. As a potent inhibitor of acetylcholinesterase, the synthesis of pure this compound is crucial for toxicological studies, the development of analytical standards, and research into its environmental fate and metabolic pathways. This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, complete with experimental protocols and data presented for clarity and reproducibility.

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of phorate. This transformation can also proceed from its intermediate metabolite, phorate sulfoxide. The most common and effective oxidizing agents for this conversion are meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Chemical Reaction Pathway

The synthesis involves the oxidation of the thioether group in phorate, first to a sulfoxide and subsequently to a sulfone.

Caption: Oxidation pathway of phorate to this compound.

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol details the synthesis of this compound from phorate using meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

-

Phorate

-

meta-Chloroperbenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phorate in dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add m-CPBA portion-wise at room temperature. The reaction is exothermic, and cooling may be necessary for larger scale syntheses.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to reduce any excess peroxide.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.

| Reactant/Reagent | Molar Ratio (to Phorate) | Key Parameters |

| Phorate | 1.0 | Starting material |

| m-CPBA | ~2.2 | Oxidizing agent |

| Dichloromethane | - | Solvent |

| Temperature | Room Temperature | Reaction condition |

| Reaction Time | 2-4 hours (monitor) | Varies based on scale |

Table 1: Key Parameters for this compound Synthesis using m-CPBA.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting material, the intermediate sulfoxide, and by-products from the oxidizing agent. Therefore, a robust purification strategy is essential to obtain high-purity this compound. A combination of column chromatography and recrystallization is often employed.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane |

| Elution Order | Phorate -> Phorate Sulfoxide -> this compound |

Table 2: Column Chromatography Parameters for this compound Purification.

Experimental Protocol: Recrystallization

For final purification, recrystallization can be performed. The choice of solvent is critical.

Procedure:

-

Dissolve the this compound obtained from column chromatography in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of a polar and a non-polar solvent like ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Based on the polarity of sulfones, suitable solvent systems for recrystallization include mixtures of moderately polar and non-polar solvents.[1]

| Solvent System (Example) | Rationale |

| Ethyl Acetate / Hexane | This compound is soluble in hot ethyl acetate and insoluble in cold hexane. |

| Acetone / Hexane | Similar principle to ethyl acetate/hexane.[1] |

Table 3: Potential Recrystallization Solvent Systems for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and fragmentation pattern, confirming the molecular weight and structure.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive technique for quantification and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

This guide provides a comprehensive overview of the synthesis and purification of this compound. Researchers should always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of phorate and its metabolites.

References

Phorate sulfone mechanism of action in insects

An In-Depth Technical Guide on the Core Mechanism of Action of Phorate Sulfone in Insects

Executive Summary

Phorate is a highly potent, systemic organophosphate (OP) insecticide used to control a wide range of insects, mites, and nematodes.[1][2] Its insecticidal activity is not inherent to the parent molecule but is a result of metabolic activation within the insect's body. This guide provides a detailed examination of the mechanism of action of phorate's key active metabolite, this compound, with a focus on its primary neurotoxic effects. Phorate undergoes a series of bioactivation steps, primarily oxidation and desulfuration, converting it into more potent and toxic metabolites, including phorate sulfoxide and this compound, and their respective oxon analogs. The ultimate mechanism of toxicity for these compounds is the irreversible inhibition of the critical nervous system enzyme, acetylcholinesterase (AChE), leading to a state of cholinergic crisis and subsequent death of the insect.

Metabolic Bioactivation of Phorate

Phorate, in its original form (a phosphorothioate), is a relatively weak inhibitor of acetylcholinesterase.[3] Its potent toxicity is realized through metabolic activation, a process predominantly mediated by Cytochrome P450 (CYP) monooxygenases and, to a lesser extent, flavin-containing monooxygenases (FMOs).[3][4] This bioactivation involves two primary types of reactions:

-

Sulfoxidation: The thioether sulfur atom is oxidized to form phorate sulfoxide, which is then further oxidized to create this compound.[2][4]

-

Oxidative Desulfuration: The thione group (P=S) is converted to an oxon group (P=O). This conversion dramatically increases the electrophilicity of the phosphorus atom, making the molecule a much more potent inhibitor of AChE.[3][4][5]

These reactions occur concurrently, leading to a cascade of metabolites, with the phorate oxon sulfoxide and phorate oxon sulfone being the most potent inhibitors of AChE.[4][6]

Caption: Metabolic activation pathway of phorate in insects.

Core Mechanism: Acetylcholinesterase (AChE) Inhibition

The primary target of phorate's active metabolites is the enzyme acetylcholinesterase (AChE).[1][7][8]

Normal Synaptic Function: In a healthy insect nervous system, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft. It binds to postsynaptic receptors (nicotinic and muscarinic), propagating the nerve signal. To terminate this signal and allow the neuron to reset, AChE rapidly hydrolyzes acetylcholine into choline and acetate.[9][10]

Inhibition by Phorate Metabolites: The "oxon" metabolites of phorate, including phorate oxon sulfone, are powerful, irreversible inhibitors of AChE.[4][8] The electrophilic phosphorus atom of the oxon attacks the serine hydroxyl group within the active site of the AChE enzyme, forming a stable, phosphorylated enzyme.[8][10] This covalent modification renders the enzyme non-functional.

Consequences of Inhibition: With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synaptic cleft.[7][8][10] This leads to continuous and excessive stimulation of cholinergic receptors, resulting in a state known as "cholinergic crisis."[4][7] The constant firing of nerve signals causes initial tremors and muscle fasciculations, followed by paralysis, seizures, and ultimately, the death of the insect, often due to respiratory failure.[7][11]

Caption: Signaling pathway of phorate-induced neurotoxicity.

Quantitative Data: Toxicity and Enzyme Inhibition

| Compound | Target | Effect | Relative Potency |

| Phorate | Whole Insect | Contact Insecticide | Base Toxicity |

| Phorate Sulfoxide | Whole Insect | Contact Insecticide | More toxic than phorate[6][12] |

| This compound | Whole Insect | Contact Insecticide | Less toxic than phorate sulfoxide but more toxic than phorate[12] |

| Phorate Oxon | Acetylcholinesterase | Enzyme Inhibition | Potent inhibitor |

| Phorate Oxon Sulfoxide | Acetylcholinesterase | Enzyme Inhibition | Considered the most potent AChE inhibitor among the metabolites[4][6] |

| Phorate Oxon Sulfone | Acetylcholinesterase | Enzyme Inhibition | Highly potent inhibitor[4] |

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The primary method for quantifying the inhibitory potential of compounds like this compound is the in vitro AChE inhibition assay, most commonly performed using the Ellman method.[9][13][14]

Objective: To determine the concentration of an inhibitor (e.g., phorate oxon sulfone) required to reduce the activity of the AChE enzyme by 50% (IC50).

Principle: The assay is a colorimetric method that measures AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9][14] A decrease in the rate of color formation indicates inhibition of AChE.

Materials:

-

Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Acetylthiocholine iodide (ATCh) solution (Substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test Inhibitor (e.g., Phorate Oxon Sulfone) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and the test inhibitor at desired concentrations in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Buffer, DTNB, and ATCh (no enzyme).

-

Control (100% Activity): Buffer, AChE solution, DTNB, and solvent (without inhibitor).

-

Test Wells: Buffer, AChE solution, DTNB, and serial dilutions of the test inhibitor.

-

-

Pre-incubation: Add the enzyme (AChE) to the control and test wells. Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[9]

-

Reaction Initiation: Add the substrate (ATCh) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[9]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion

The insecticidal efficacy of phorate and its metabolite, this compound, is a direct consequence of a sophisticated bioactivation process that culminates in potent neurotoxicity. The core mechanism of action is the irreversible inhibition of acetylcholinesterase by the activated oxon metabolites. This inhibition disrupts the normal transmission of nerve impulses, leading to a fatal cholinergic crisis in the target insect. Understanding this detailed pathway, from metabolic conversion to enzymatic inhibition and physiological consequence, is crucial for the development of more selective and effective insecticides and for managing the risks associated with organophosphate use.

References

- 1. britannica.com [britannica.com]

- 2. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. INSECTICIDAL ACTIVITY AND PERSISTENCE OF PHORATE, PHORATE SULFOXIDE, AND this compound IN SOILS1 | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Environmental Degradation Pathways of Phorate to Phorate Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the organophosphate pesticide phorate, with a specific focus on its transformation to the more persistent and toxic metabolite, phorate sulfone. This document details the key chemical and biological processes involved, presents quantitative data on degradation kinetics, outlines experimental protocols for studying these pathways, and provides visual representations of the degradation processes.

Introduction

Phorate, an organothiophosphate insecticide and nematicide, is known for its high toxicity and systemic activity in plants.[1] Once introduced into the environment, phorate undergoes a series of degradation processes, leading to the formation of several metabolites. The primary degradation pathway involves the oxidation of the thioether sulfur, resulting in the formation of phorate sulfoxide and subsequently this compound.[2][3] These oxidative metabolites are often more stable and, in some cases, exhibit greater toxicity than the parent compound, posing a continued risk to non-target organisms and ecosystems.[4] Understanding the intricate pathways of phorate degradation is crucial for environmental risk assessment, the development of remediation strategies, and for professionals in drug development studying xenobiotic metabolism.

Degradation Pathways of Phorate

The environmental degradation of phorate to this compound is a multi-step process mediated by both abiotic and biotic mechanisms. The core transformation involves the sequential oxidation of the sulfur atom in the ethylthio group.

Primary Oxidation Pathway

The principal degradation route begins with the rapid oxidation of phorate to phorate sulfoxide.[2] This intermediate is then more slowly oxidized to form this compound.[2] This two-step oxidation is a critical activation pathway, as the resulting metabolites are also potent acetylcholinesterase inhibitors.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Biodegradation of phorate by bacterial strains in the presence of humic acid and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. Phorate (Ref: ENT 24042) [sitem.herts.ac.uk]

Phorate Sulfone Persistence in Soil and Water Systems: An In-depth Technical Guide

Abstract

Phorate, a systemic organophosphate insecticide and nematicide, undergoes oxidative metabolism in the environment to form more toxic and persistent compounds: phorate sulfoxide and phorate sulfone. This compound is the terminal and most stable metabolite, raising significant environmental and food safety concerns due to its prolonged presence. This technical guide provides a comprehensive overview of the persistence of this compound in soil and water systems. It details the degradation pathways, summarizes quantitative data on half-life and residue levels, outlines the environmental factors influencing its fate, and describes the analytical methodologies used for its detection and quantification. This document is intended for researchers, environmental scientists, and regulatory professionals working in pesticide science and environmental toxicology.

Degradation and Persistence in Soil Systems

The behavior of phorate and its metabolites in soil is a complex process governed by chemical transformations and interactions with the soil matrix. Upon application, phorate rapidly oxidizes, leading to the formation of its sulfoxide and sulfone analogs.

Degradation Pathway of Phorate

In aerobic soil environments, the primary degradation pathway for phorate is a two-step oxidation of the thioether sulfur. Phorate is first oxidized to phorate sulfoxide, which is then further oxidized to this compound.[1][2][3] this compound is the most persistent of these three compounds.[1][4] Concurrently, both phorate and its oxidative metabolites can undergo hydrolysis. Other metabolites that have been identified in soil include phoratoxon, phoratoxon sulfoxide, and phoratoxon sulfone.[1] Microbial activity is a key driver for the oxidation of phorate sulfoxide to this compound.[5]

Persistence and Half-Life in Soil

The persistence of a pesticide is often described by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. Phorate degrades rapidly in soil, while its metabolites, particularly this compound, are significantly more persistent.[1] Field studies have shown that while residues of the parent phorate compound dissipate quickly, the total residues, including sulfoxide and sulfone, can be detected for longer periods.[6][7] For instance, in one study, over 98% of applied phorate and its oxidation products disappeared from muck and sand soils within a year.[4]

| Compound | Half-Life (Days) | Soil Type | Reference |

| Phorate | 3 | Sandy Loam | [1] |

| Phorate Sulfoxide | 75 | Sandy Loam | [1] |

| This compound | Not Determined | Sandy Loam | [1] |

| Total Phorate | 2.60 (2nd Order) | Sugarcane Soil | [7] |

Factors Influencing Soil Persistence

The persistence and degradation rate of this compound in soil are influenced by a multitude of environmental and soil-specific factors.

-

Soil Type and Composition: The conversion of phorate to its sulfoxide and sulfone metabolites occurs more readily in muck soils compared to sandy soils.[1] Soil properties like clay content, organic matter, and pH can significantly affect pesticide adsorption and availability for degradation.[2][8]

-

Soil Moisture: Moisture is a critical factor, with increased moisture content generally leading to enhanced degradation of phorate.[2]

-

Temperature: Temperature affects the rate of both chemical and microbial degradation processes.[4] Persistence is generally greater in colder conditions, as observed in a study comparing winter and summer seasons.[9]

-

Microbial Activity: Soil microorganisms play a vital role in the degradation of phorate and its metabolites.[2] Studies using microbial consortia have demonstrated their ability to significantly reduce the concentration of phorate and its sulfone metabolite in soil.[10]

Leaching and Mobility in Soil

Despite its persistence, studies indicate that phorate and its metabolites exhibit limited leaching potential. The majority of the radioactivity in studies using labeled phorate remained in the top 7.5 cm of soil, suggesting no significant movement beyond a 15 cm depth.[1] The concentration peaks of total phorate residues were found to be stationary at a 7.5 cm depth until the pesticide had nearly dissipated.[9] However, higher application rates and soil type can influence mobility, with greater leaching observed at higher doses.[9]

Persistence in Water Systems

The fate of this compound in aquatic environments is primarily dictated by abiotic degradation processes, specifically hydrolysis.

Abiotic Degradation: Hydrolysis

Hydrolysis of this compound is highly dependent on the pH of the water. It degrades significantly faster under alkaline conditions compared to neutral or acidic conditions. The parent compound, phorate, hydrolyzes much more rapidly. Due to these degradation processes, phorate is not expected to persist in aquatic systems.[1]

| Compound | pH | Half-Life at 25°C (Days) | Reference |

| This compound | 5 | 77.1 | [1] |

| This compound | 7 | 60.2 | [1] |

| This compound | 9 | 5.25 | [1] |

| Phorate | 5, 7, 9 | ~2.1 - 2.5 | [1] |

Experimental Protocols for Analysis

Accurate determination of this compound residues in soil and water requires robust analytical methods involving extraction, cleanup, and instrumental analysis.

Sample Extraction and Cleanup

A common and effective method for extracting phorate and its metabolites from soil and other matrices is the use of acetonitrile.[7][11][12] Following extraction, a cleanup step is essential to remove interfering co-extractives from the sample matrix. This is often accomplished using solid-phase extraction (SPE) or dispersive SPE (part of the QuEChERS method), employing sorbents such as primary secondary amine (PSA), anhydrous sodium sulfate, and neutral alumina.[11][12][13]

Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS or LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound and other metabolites.[11][13] Gas chromatography-mass spectrometry (GC-MS) is also a viable method.[12] These methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the range of 0.0005 to 0.003 mg/kg.[11][12]

Conclusion

This compound is the primary terminal metabolite of the insecticide phorate in both soil and water systems. Its persistence far exceeds that of the parent compound and the intermediate phorate sulfoxide. In soil, the persistence of this compound is governed by a combination of factors, including soil type, moisture, temperature, and critically, microbial activity. While it is relatively immobile and tends to remain in the upper soil layers, its long half-life necessitates monitoring. In aquatic environments, its persistence is controlled by pH-dependent hydrolysis, with more rapid degradation occurring in alkaline waters. The sensitive and specific analytical methods, primarily LC-MS/MS, are essential for the accurate risk assessment and management of this compound residues in the environment.

References

- 1. Pesticide residues in food 2005 [fao.org]

- 2. mdpi.com [mdpi.com]

- 3. Degradation and Metabolism of Phorate in Soil -Applied Biological Chemistry | Korea Science [koreascience.kr]

- 4. INSECTICIDAL ACTIVITY AND PERSISTENCE OF PHORATE, PHORATE SULFOXIDE, AND this compound IN SOILS1 | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Residue Patterns of Phorate and Its Metabolites Based on Soil Physicochemical Properties -Korean Journal of Environmental Agriculture [koreascience.kr]

- 9. Persistence and movement of phorate at high concentrations in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scitepress.org [scitepress.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

Bioavailability and Uptake of Phorate Sulfone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate, a systemic organophosphate insecticide, is widely used in agriculture to control a variety of pests on crops such as corn, cotton, and potatoes. Following application, phorate undergoes rapid metabolism in both soil and plants, leading to the formation of more persistent and often more toxic metabolites, including phorate sulfoxide and phorate sulfone. This compound is a significant metabolite of interest due to its systemic nature, persistence, and potent acetylcholinesterase inhibition. This technical guide provides an in-depth overview of the bioavailability and uptake of this compound in plants, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Bioavailability and Uptake Mechanisms

The bioavailability of this compound to plants is intrinsically linked to the fate of the parent compound, phorate, in the soil. Phorate is applied to the soil, where it and its degradation products can be taken up by plant roots and translocated throughout the plant.[1][2] The conversion of phorate to its sulfoxide in the soil is primarily a non-biological process, while the subsequent oxidation to this compound is mediated by microorganisms.[3]

Once present in the soil, phorate and its metabolites, including this compound, are absorbed by the plant roots.[2] The uptake and translocation of these compounds are influenced by various factors, including soil type, organic matter content, moisture levels, and the physiological processes of the plant itself.[4][5] Studies have shown that while phorate may be detectable in the soil, only its metabolites, primarily phorate sulfoxide and this compound, are typically found in the plant tissues, including the roots.[3][4] This indicates either the rapid metabolism of phorate upon absorption or the direct uptake of the metabolites from the soil.[4]

Translocation and Metabolism in Plants

Following uptake, phorate and its metabolites are translocated within the plant's vascular system.[1][6] The primary metabolic pathway of phorate in plants involves a sequence of oxidative reactions. Phorate is first oxidized to phorate sulfoxide, which is then further oxidized to this compound.[1][3] This metabolic conversion can also occur for the oxygen analog of phorate, leading to the formation of phoratoxon sulfoxide and phoratoxon sulfone.[1][3] These oxidative metabolites are potent anticholinesterase agents and can persist in plant tissues for extended periods.[1][2]

The relative distribution of phorate and its metabolites can vary between different parts of the plant. For instance, in corn, roots have been found to contain primarily this compound and some phorate sulfoxide, while the leaves contained these metabolites in addition to phoratoxon sulfoxide and phoratoxon sulfone.[4]

Quantitative Data on this compound Residues in Plants

The concentration of this compound in plants is influenced by the initial application rate of phorate, the type of plant, soil conditions, and the time elapsed since application. The following tables summarize quantitative data from various studies.

Table 1: Phorate and Metabolite Residues in Sugarcane Grown Soil (ng/g)

| Days after Application | Phorate | Phorate Sulfoxide | This compound | Total Phorate |

| 0 (2 hrs) | Present | Present | Present | - |

| 30 | Observed | Observed | Observed | Observed |

| 60 | Below Quantification Level | Below Quantification Level | Below Quantification Level | Below Quantification Level |

Data synthesized from a study on the persistence and dissipation kinetics of phorate in a sugarcane ecosystem.[7]

Table 2: Residues of Phorate and its Metabolites in Radishes (mg/kg eq)

| Soil Type | Time After Treatment | Phorate Sulfoxide | This compound |

| Sand | First Year | 0.04 - 0.18 | 0.04 - 0.18 |

| Muck | First Year | 0.04 - 0.18 | 0.04 - 0.18 |

| Both | Second Year | No Residues | No Residues |

Data from a study on the fate of [14C]phorate in different soil types.[1]

Table 3: Distribution of Phorate and its Metabolites in Different Root Crops (% 14C in Dichloromethane Extracts)

| Crop | Compound | Relative Percentage |

| Potatoes | Phorate Sulfoxide | 20 - 75% |

| This compound | 15 - 70% | |

| Radishes | Phorate Sulfoxide | 20 - 75% |

| This compound | 15 - 70% | |

| Carrots | Parent Phorate | 10 - 25% |

| Phorate Sulfoxide | 50 - 60% | |

| This compound | 10 - 25% |

This table illustrates the relative abundance of phorate and its key metabolites in the organic extracts of different root vegetables after soil treatment.[1]

Experimental Protocols

The analysis of this compound in plant matrices typically involves extraction, cleanup, and quantification using chromatographic techniques.

Protocol 1: QuEChERS-based Extraction and LC-MS/MS Analysis of Phorate and its Metabolites in Sugarcane[7]

-

Sample Preparation: Homogenize soil, sugarcane juice, or leaf samples.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of distilled water (for soil), 10 mL of acetonitrile, and internal standards.

-

Vortex for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction):

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Add 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

-

Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

LC Conditions: Use a C18 column with a gradient mobile phase of acetonitrile and water (containing formic acid and ammonium formate).

-

MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the quantification of phorate, phorate sulfoxide, and this compound.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Phorate and Metabolites in Radish[8]

-

Extraction:

-

Homogenize radish samples.

-

Extract with 10 mL of acetonitrile and 4 g of sodium chloride.

-

-

Purification:

-

Purify the extract using 100 mg of primary secondary amine (PSA).

-

-

Detection:

-

Analyze the purified extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Column: DB-1MS nonpolar quartz capillary column.

-

MS Conditions: Ion source temperature at 230°C and transmission line temperature at 280°C.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of phorate in soil and plants.

Caption: General workflow for this compound analysis.

References

- 1. Pesticide residues in food 2005 [fao.org]

- 2. EXTOXNET PIP - PHORATE [extoxnet.orst.edu]

- 3. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 4. publications.iupac.org [publications.iupac.org]

- 5. publications.iupac.org [publications.iupac.org]

- 6. Translocation of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of Phorate Sulfone: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate, a systemic organophosphate insecticide and nematicide, is used to control a wide range of agricultural pests.[1] Following application, phorate undergoes oxidative metabolism in both soil and biological systems, leading to the formation of more persistent and often more toxic metabolites, including phorate sulfoxide and phorate sulfone. This technical guide provides a comprehensive overview of the toxicological effects of this compound on various non-target organisms. The primary mechanism of toxicity for phorate and its metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] However, emerging evidence suggests that the toxic effects of organophosphates may extend beyond cholinesterase inhibition to include oxidative stress, genotoxicity, and disruption of other neurotransmitter systems.

This document summarizes available quantitative toxicity data, details relevant experimental protocols for toxicological assessment, and visualizes the key signaling pathways involved in this compound toxicity.

Data Presentation: Quantitative Toxicity of this compound

The following tables summarize the available quantitative data on the acute toxicity of this compound to a range of non-target organisms. It is important to note that specific toxicity data for this compound is limited for some species, and in such cases, data for the parent compound, phorate, is provided for context and comparison, with the understanding that this compound is considered to have comparable or greater toxicity.

Table 1: Acute Oral Toxicity of this compound to Mammalian Species

| Species | Chemical | Endpoint | Value (mg/kg bw) | Sex | Reference |

| Rat (Rattus norvegicus) | This compound | LD50 | 3.5 | Male | [1] |

| Rat (Rattus norvegicus) | This compound | LD50 | 1.2 | Female | [1] |

| Rat (Rattus norvegicus) | Phorate | LD50 | 1.1 - 3.7 | Not Specified | [2] |

Table 2: Acute Oral and Dietary Toxicity of Phorate to Avian Species

Specific quantitative toxicity data for this compound in avian species was not available in the reviewed literature. The following data for the parent compound, phorate, is presented as a surrogate.

| Species | Chemical | Endpoint | Value | Reference |

| Mallard (Anas platyrhynchos) | Phorate | LD50 | 0.62 mg/kg bw | [3] |

| Bobwhite Quail (Colinus virginianus) | Phorate | LD50 | 7 - 21 mg/kg bw | [2] |

| Mallard (Anas platyrhynchos) | Phorate | LC50 (5-day dietary) | 370 - 580 ppm | [2] |

Table 3: Acute Toxicity of this compound and Phorate to Aquatic Organisms

| Species | Chemical | Endpoint | Value (µg/L) | Duration | Reference |

| Daphnia magna (Water Flea) | This compound | EC50 | 0.4 | 48 hours | [4][5][6] |

| Rainbow Trout (Oncorhynchus mykiss) | Phorate | LC50 | 13 | 96 hours | [7] |

| Bluegill Sunfish (Lepomis macrochirus) | Phorate | LC50 | 2 - 13 | 96 hours | [2] |

Table 4: Acute Toxicity of Phorate to Soil Organisms

Specific quantitative toxicity data for this compound in soil organisms was not available in the reviewed literature. The following data for the parent compound, phorate, is presented as a surrogate.

| Species | Chemical | Endpoint | Value (mg/kg soil) | Duration | Reference |

| Earthworm (Eisenia fetida) | Phorate | LC50 | 22.5 | 14 days |

Experimental Protocols

The following sections detail standardized methodologies for key experiments cited in the toxicological assessment of this compound and related compounds. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Mammalian Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often more sensitive.

-

Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance (this compound) is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight for solutions in oil or 2 mL/100g for aqueous solutions.

-

Dose Levels and Procedure: A stepwise procedure is used, starting with a predetermined dose (e.g., 5, 50, 300, or 2000 mg/kg body weight). Three animals are used in each step. The outcome of each step (mortality or survival) determines the next step:

-

If the dose results in mortality in 2 or 3 animals, the test is repeated at a lower dose.

-

If the dose results in mortality in 1 animal, the test is repeated at the same dose.

-

If the dose results in no mortality, the test is repeated at a higher dose.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD50 is estimated based on the mortality data from the stepwise procedure.

Avian Acute Oral Toxicity (based on OECD Guideline 223)

This guideline provides a method to assess the acute oral toxicity of substances to birds.

-

Test Species: A suitable avian species, such as the Mallard duck (Anas platyrhynchos) or Northern Bobwhite quail (Colinus virginianus).

-

Housing: Birds are housed in pens that are clean and provide adequate space, with controlled temperature and a 12-hour light/dark cycle.

-

Dose Administration: The test substance is administered as a single oral dose, either by gavage or in a gelatin capsule.

-

Procedure: A limit test at 2000 mg/kg body weight can be performed if the substance is expected to have low toxicity. If mortality occurs, a dose-response study is conducted with at least three dose levels and a control group.

-

Observations: Birds are observed for mortality and signs of toxicity for at least 14 days post-dosing.

-

Endpoint: The LD50 and its 95% confidence intervals are calculated.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization in Daphnia magna.

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

-

Test Conditions: The test is conducted in glass vessels containing a defined volume of test solution at a constant temperature (20 ± 1 °C) under a 16-hour light/8-hour dark cycle.

-

Test Concentrations: A series of at least five test concentrations in a geometric series and a control are used.

-

Procedure: Daphnids are exposed to the test concentrations for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Endpoint: The EC50 (median effective concentration for immobilization) is calculated at 48 hours.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in an artificial soil.

-

Test Organism: Adult earthworms (Eisenia fetida) with a clitellum.

-

Test Substrate: An artificial soil mixture as specified in the guideline (e.g., 70% sand, 20% kaolin clay, 10% sphagnum peat).

-

Procedure: The test substance is thoroughly mixed into the artificial soil. A range of at least five concentrations is tested, along with a control. Ten earthworms are introduced into each test vessel containing the treated soil.

-

Test Conditions: The test is conducted in the dark at a constant temperature (20 ± 2 °C) for 14 days.

-

Observations: Mortality and any behavioral abnormalities are recorded at 7 and 14 days.

-

Endpoint: The LC50 (median lethal concentration) is determined at 14 days.

Soil Microorganism Carbon Transformation Test (based on OECD Guideline 217)

This test assesses the effect of a substance on the carbon transformation activity of soil microorganisms.

-

Soil: A natural soil with known characteristics (e.g., texture, organic carbon content, pH).

-

Procedure: The test substance is applied to the soil at different concentrations. The soil is then incubated under controlled conditions. At specified time intervals (e.g., 0, 7, 14, and 28 days), the substrate-induced respiration (SIR) is measured by adding a readily available carbon source (e.g., glucose) and measuring the rate of CO2 evolution or O2 consumption.

-

Endpoint: The effect of the test substance on the carbon transformation rate is expressed as a percentage of the control. The ECx (e.g., EC10, EC50) values can be calculated.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). However, research on phorate and related compounds suggests a broader range of toxicological effects.

Acetylcholinesterase Inhibition Pathway

This compound is a potent inhibitor of AChE. By binding to the active site of the enzyme, it prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The accumulation of ACh leads to continuous stimulation of cholinergic receptors, resulting in a state of cholinergic crisis characterized by a range of neurological and physiological symptoms.

Broader Toxicological Pathways

Beyond AChE inhibition, studies on phorate suggest that its metabolites, including this compound, may induce oxidative stress and apoptosis. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein damage, and DNA damage. Significant DNA damage can trigger apoptotic pathways, leading to programmed cell death.

Conclusion

This compound, a major metabolite of the insecticide phorate, exhibits significant toxicity to a wide range of non-target organisms. Its primary mode of action is the inhibition of acetylcholinesterase, leading to neurotoxicity. However, the toxicological profile of this compound is likely broader, potentially involving the induction of oxidative stress and apoptosis. While quantitative toxicity data for this compound is still lacking for some species, the available information underscores its potential for adverse environmental and health effects. Further research is warranted to fully characterize the toxicological effects and underlying mechanisms of this compound in diverse non-target species. This will enable more accurate risk assessments and inform regulatory decisions regarding the use of its parent compound, phorate.

References

- 1. apps.who.int [apps.who.int]

- 2. EXTOXNET PIP - PHORATE [extoxnet.orst.edu]

- 3. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 4. i-repository.net [i-repository.net]

- 5. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

Phorate Sulfone: A Definitive Biomarker of Phorate Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phorate, a potent organophosphate insecticide, poses significant toxicological risks due to its irreversible inhibition of acetylcholinesterase (AChE). Following exposure, phorate is rapidly metabolized in the body to more toxic compounds, including phorate sulfone. The presence and concentration of this compound in biological matrices serve as a reliable and crucial biomarker for confirming exposure to phorate and assessing the associated toxicological risk. This technical guide provides a comprehensive overview of this compound's role as a biomarker, including its metabolism, toxicological effects, quantitative analysis in biological samples, and detailed experimental protocols for its detection.

Introduction: The Significance of this compound

Phorate is a systemic insecticide and acaricide that, upon absorption, undergoes metabolic activation to highly toxic metabolites.[1] The parent compound, phorate, is a relatively weak inhibitor of acetylcholinesterase.[2] However, its oxidative metabolites, including phorate sulfoxide and this compound, are significantly more potent inhibitors of this critical enzyme.[2] this compound, in particular, is a stable and prominent metabolite, making it an excellent candidate for biomonitoring of phorate exposure.[3][4] The detection and quantification of this compound in biological samples like blood, urine, and tissues can confirm exposure, even when the parent phorate is no longer detectable, and can provide valuable information for clinical diagnosis and risk assessment.[2][5]

Metabolism and Toxicological Profile

Metabolic Activation of Phorate

Once absorbed, phorate is rapidly distributed throughout the body and undergoes extensive metabolism, primarily in the liver.[2] The metabolic pathway involves two main types of reactions: oxidation of the thioether sulfur and desulfuration of the thiono group.

The initial oxidation of the thioether sulfur atom leads to the formation of phorate sulfoxide. A subsequent oxidation of the sulfoxide results in the formation of this compound.[6] Both of these metabolites are more potent acetylcholinesterase inhibitors than the parent phorate.[2]

dot

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for phorate and its metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses in the cholinergic nervous system.[7] AChE breaks down the neurotransmitter acetylcholine in the synaptic cleft.[8] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors and leading to a state of cholinergic crisis.[2] This manifests as a range of symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as more severe effects like muscle tremors, paralysis, seizures, and respiratory failure.[1]

dot

Quantitative Data on this compound as a Biomarker

The quantification of phorate and its metabolites in biological samples is critical for assessing exposure and the severity of poisoning. The following tables summarize key quantitative data from the literature.

Table 1: Cholinesterase Inhibition by Phorate and its Metabolites

| Compound | IC50 (µM) for Cholinesterase Inhibition | Relative Toxicity to Phorate | Reference |

| Phorate | 3100 | 1x | [2] |

| Phorate Sulfoxide | 1500 | ~2x | [2] |

| This compound | 40 | ~80x | [2] |

Table 2: Phorate and Metabolite Concentrations in a Severe Poisoning Case

| Metabolite | Concentration Range in Serum (ng/mL) | Notes | Reference |

| Phoratoxon Sulfoxide | Undetectable - High | Highest concentration of the metabolites detected. | [2] |

| Phoratoxon Sulfone | Undetectable - High | Second highest concentration. | [2] |

| This compound | Undetectable - High | Third highest concentration; levels rebounded after suspension of hemoperfusion. | [2] |

| Phorate Sulfoxide | Undetectable - Moderate | Levels rebounded after suspension of hemoperfusion. | [2] |

| Phoratoxon | Undetectable - Low | Lowest concentration of the detected metabolites. | [2] |

| Cholinesterase | 200 - 300 U/L (lowest) | Recovered to >4800 U/L after ~34 days of treatment. | [2] |

Table 3: Post-Mortem Concentrations in a Fatal Phorate Ingestion Case

| Analyte | Matrix | Concentration (mg/L) | Reference |

| Phorate | Blood | 0.18 | [9] |

| Phorate | Urine | 0.01 | [9] |

| This compound | Blood | Detected (qualitative) | [5] |

| Phorate Sulfoxide | Blood | Detected (qualitative) | [5] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation: Solid-Phase Extraction (SPE)

A generic solid-phase extraction protocol for the cleanup of biological samples prior to analysis is outlined below. This protocol may require optimization depending on the specific matrix.

-

Sample Pre-treatment: Centrifuge blood samples to separate plasma or serum. Urine samples may be used directly or after centrifugation to remove sediment.

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load 1-2 mL of the biological sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

-

Elution: Elute the analytes (phorate and its metabolites) with 5-10 mL of acetonitrile or another suitable organic solvent.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100-500 µL) of a solvent compatible with the analytical instrument (e.g., acetonitrile for LC-MS/MS, hexane or ethyl acetate for GC-MS).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of phorate and its metabolites.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example for this compound): Precursor ion (Q1) m/z 293.0 → Product ions (Q3) m/z 171.0 and 96.8.[11] Collision energies and other parameters should be optimized for the specific instrument.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like phorate and its metabolites.

-

Gas Chromatographic Conditions:

-

Column: A nonpolar or semi-polar capillary column, such as a DB-5ms or equivalent.

-

Injector: Splitless mode with an injection volume of 1-2 µL.

-

Oven Temperature Program: A temperature gradient starting from around 60-80°C and ramping up to 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

dot

Conclusion

This compound is a critical and reliable biomarker for assessing human exposure to the highly toxic insecticide phorate. Its increased toxicity and persistence in the body compared to the parent compound make its detection and quantification a valuable tool in clinical and forensic toxicology. The analytical methods detailed in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate measurement in biological samples. For researchers and drug development professionals, a thorough understanding of this compound as a biomarker is essential for evaluating the risks associated with phorate exposure and for the development of potential countermeasures and treatments. The provided data and protocols serve as a foundational resource for laboratories involved in the biomonitoring of organophosphate pesticide exposure.

References

- 1. Metabonomics evaluation of urine from rats administered with phorate under long-term and low-level exposure by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Suicide by Pesticide (Phorate) Ingestion: Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tecan.com [tecan.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scitepress.org [scitepress.org]

- 11. agilent.com [agilent.com]

Phorate Sulfone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate, a systemic organophosphorus insecticide and acaricide, is widely used in agriculture to control a variety of pests on crops. Upon application, phorate undergoes metabolic transformation into several more toxic compounds, with phorate sulfone being a significant and persistent metabolite.[1][2] This technical guide provides an in-depth review of the existing literature on this compound, covering its synthesis, analytical detection, toxicology, metabolic pathways, and environmental persistence. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental safety.

Phorate and its metabolites, including this compound, are pale yellow liquids with poor water solubility but are soluble in organic solvents.[3] They are relatively stable but can hydrolyze under very acidic or basic conditions.[3] The primary mechanism of toxicity for phorate and its metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme for nerve function.[4][5]

Synthesis and Metabolism

Phorate is metabolized to this compound through a two-step oxidation process.[5] The initial and rapid oxidation of phorate leads to the formation of phorate sulfoxide.[6] Subsequently, a slower oxidation converts phorate sulfoxide into this compound.[6] This transformation occurs in various environments, including soil, plants, and animals, and can be mediated by both microbial and chemical processes.[1][7] In soil, the conversion of phorate to its sulfoxide is primarily a non-biological process, while the subsequent transformation to the sulfone is carried out by microorganisms.[7]

dot

Caption: Metabolic pathway of phorate to this compound and other metabolites.

Toxicology

The toxicity of phorate is significantly increased through its metabolic conversion to sulfoxide and sulfone derivatives.[6] this compound is a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses and resulting in overstimulation of the nervous system in target organisms.[1][8]

Acute Toxicity

The oral LD50 of phorate has been reported as 8.0 mg/kg in mice and ranging from 1.1 to 3.2 mg/kg in rats.[3] While specific LD50 values for this compound are not detailed in the provided results, it is established that the oxidative metabolites are more toxic than the parent compound.[8]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for phorate and its metabolites is the inhibition of acetylcholinesterase (AChE).[5] The inhibitory potency of these compounds varies significantly.

| Compound | IC50 (µM) for Cholinesterase Inhibition |

| Phorate | 3100[8] |

| Phorate Sulfoxide | 1500[8] |

| This compound | 40[8] |

| Phoratoxon | 3[8] |

| Phoratoxon Sulfoxide | 0.9[8] |

| Phoratoxon Sulfone | 0.5[8] |

As indicated in the table, this compound is approximately 77.5 times more potent as a cholinesterase inhibitor than the parent compound, phorate.[8] The oxon metabolites are even more toxic, with phoratoxon sulfone being the most potent inhibitor.[8]

dot

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Analytical Methodologies

The detection and quantification of phorate and its metabolites, including this compound, are crucial for food safety and environmental monitoring. Various analytical methods have been developed, with gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.[9]

Sample Preparation

A common sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9]

Extraction Protocol for Egg Samples: [3]

-

Homogenize the egg sample.

-

Extract with acetonitrile.

-

Perform a cleanup step using a glass funnel with cotton, anhydrous sodium sulfate, and neutral alumina.

-

Evaporate the extract to dryness at 50°C.

-

Reconstitute the residue in a suitable solvent for analysis.

Instrumental Analysis

UPLC-MS/MS Method for Phorate and this compound in Eggs: [3]

-

Instrument: Waters ACQUITY UPLC-MS/MS with an electrospray ionization (ESI) interface.

-

Column: Waters C18 (50 mm × 2.1 mm, 1.7 µm).

-

Linear Range: 2.00-100.00 ng/mL for phorate and its metabolites.

-

LOD: 0.0005 mg/kg for this compound.

-

LOQ: 0.0015 mg/kg for this compound.

-

Recovery: 78.6% to 95.6%.

GC-MS Method for Radish Samples: [10]

-

Extraction: Acetonitrile and sodium chloride.

-

Cleanup: Primary secondary amine (PSA).

-

Column: DB-1MS nonpolar quartz capillary column.

-

LOD: 0.001-0.003 mg/kg.

-

LOQ: 0.003-0.01 mg/kg.

-

Recovery: 89.2%-116%.

dot

Caption: General experimental workflow for the analysis of this compound.

Environmental Fate and Persistence

Phorate and its metabolites can persist in the soil, with the persistence being influenced by factors such as soil type, moisture, and temperature.[11] this compound is generally more persistent in soil than phorate and phorate sulfoxide.[11] In one study, over 98% of applied phorate and its oxidation products disappeared from sand and muck soils within a year.[11]

Microbial degradation is a key process in the remediation of phorate-contaminated soils.[12] Consortia of microorganisms, including species of Brevibacterium, Bacillus, and Pseudomonas, have been shown to effectively degrade phorate, with removal rates of up to 98.31%.[12][13]

Conclusion

This compound is a significant and toxic metabolite of the insecticide phorate. Its formation through oxidation in the environment and in biological systems increases the overall toxicity and persistence of phorate residues. The primary mechanism of its toxicity is the potent inhibition of acetylcholinesterase. Sensitive and reliable analytical methods, primarily based on chromatography coupled with mass spectrometry, have been developed for its detection in various matrices. Understanding the synthesis, toxicology, and environmental fate of this compound is critical for assessing the risks associated with the use of phorate and for developing strategies for environmental remediation. Further research into the long-term effects of exposure to low levels of this compound and the development of more efficient bioremediation techniques are warranted.

References

- 1. Buy this compound | 2588-04-7 [smolecule.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. scitepress.org [scitepress.org]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 8. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. INSECTICIDAL ACTIVITY AND PERSISTENCE OF PHORATE, PHORATE SULFOXIDE, AND this compound IN SOILS1 | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 12. daneshyari.com [daneshyari.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Vitro Metabolism of Phorate to Phorate Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of the organophosphate insecticide phorate, with a specific focus on its oxidative transformation to phorate sulfone. This document details the enzymatic pathways involved, presents quantitative kinetic data, outlines experimental protocols for studying this metabolic conversion, and provides visual representations of the key processes.

Introduction